molecular formula C14H27N3O B11788008 (S)-2-Amino-1-((R)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one

(S)-2-Amino-1-((R)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one

Cat. No.: B11788008
M. Wt: 253.38 g/mol
InChI Key: ZEQOKJXNJGEIRM-OLZOCXBDSA-N
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Description

(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a piperidine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropylmethyl group, and the incorporation of the amino group. Common synthetic routes may involve the use of reagents such as cyclopropylmethyl bromide, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-ol: A similar compound with a hydroxyl group instead of a ketone.

    (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-amine: A similar compound with an additional amino group.

Uniqueness

(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

(2S)-2-amino-1-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-7-3-4-12(9-17)16-8-11-5-6-11/h10-13,16H,3-9,15H2,1-2H3/t12-,13+/m1/s1

InChI Key

ZEQOKJXNJGEIRM-OLZOCXBDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H](C1)NCC2CC2)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)NCC2CC2)N

Origin of Product

United States

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